![molecular formula C13H12BrN3O B2602503 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide CAS No. 31555-36-9](/img/structure/B2602503.png)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide
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Overview
Description
“2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions-2 and -3 has been described . The target analogs were investigated for their anti-inflammatory effects through xylene-induced ear swelling in mice . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide” can be represented by the formula C13H12BrN3O . It has an average mass of 306.158 Da and a monoisotopic mass of 305.016357 Da .Chemical Reactions Analysis
Imidazopyridine derivatives have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
Anticancer Activity
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide: has shown potential in the field of oncology. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties against various cancer cell lines, including breast cancer cells . The compounds’ ability to inhibit cell proliferation suggests their utility in developing new therapeutic agents for cancer treatment.
COX-2 Inhibition
The compound has been studied for its role as a selective Cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a crucial role in the inflammatory process, and its inhibition can lead to anti-inflammatory effects. Derivatives of this compound have shown higher COX-2 inhibitory effects than some reference drugs, indicating their potential as new anti-inflammatory agents.
Tuberculosis Treatment
Imidazo[1,2-a]pyridine analogs, which share a similar core structure with our compound of interest, have been identified as promising agents against multidrug-resistant and extensively drug-resistant tuberculosis (TB) . Their development based on structure-activity relationships and mode-of-action studies marks a significant advancement in TB drug discovery.
Organic Synthesis
In organic chemistry, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide serves as a valuable scaffold for constructing more complex molecules . Its versatility in synthesis allows for the creation of diverse compounds with potential applications across various fields of chemistry and pharmacology.
Drug Development
The compound’s core structure is integral in drug development, particularly for creating new medications with a broad spectrum of pharmacological activities . Its role in the synthesis of drugs that target specific biological pathways is a testament to its importance in medicinal chemistry.
Biochemical Research
In biochemical research, the compound is used to study enzyme inhibition and receptor binding due to its structural characteristics . It provides insights into the interaction between small molecules and biological macromolecules, which is crucial for understanding and manipulating biological processes.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been explored for their potential as covalent inhibitors .
Mode of Action
Imidazo[1,2-a]pyridines, in general, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used in the development of novel kras g12c inhibitors , suggesting that they may affect pathways related to this protein.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to have potential as covalent inhibitors , suggesting that they may form a covalent bond with their target, leading to inhibition of the target’s function.
Future Directions
The future directions for “2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases . Additionally, their potential use in material science could also be explored further .
properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O.BrH/c1-17-11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12;/h2-9H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESMMXWJJNMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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